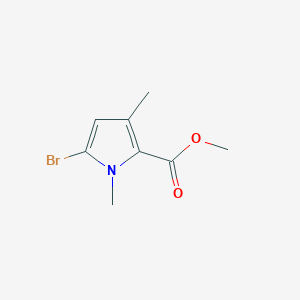
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3-dimethylpyrrole followed by esterification. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyrrole with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
Substitution: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrroles.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- 1,3-Dimethyl-1H-pyrrole-2-carboxylate
- 5-Bromo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H10BrNO2 |
|---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
methyl 5-bromo-1,3-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(9)10(2)7(5)8(11)12-3/h4H,1-3H3 |
InChI-Schlüssel |
YMADEOUYFIHLOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1)Br)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


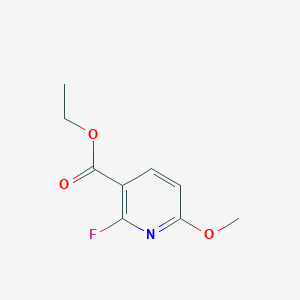
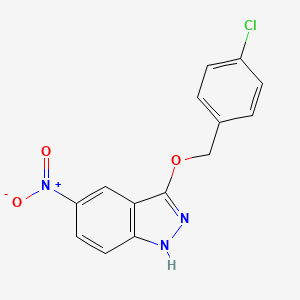
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
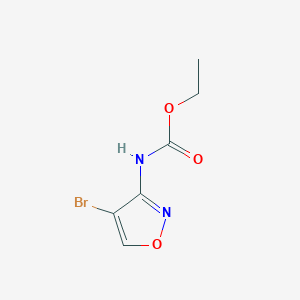
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
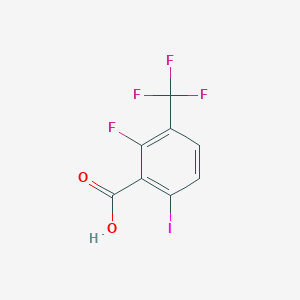
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
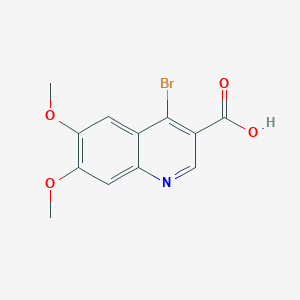
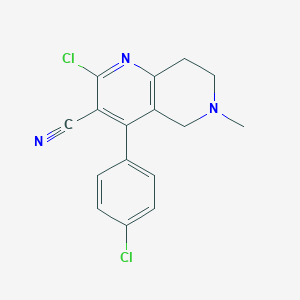
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
